molecular formula C8H7BrOS B6358853 3-Bromo-5-(methylthio)benzaldehyde CAS No. 1289063-08-6

3-Bromo-5-(methylthio)benzaldehyde

Cat. No. B6358853
CAS RN: 1289063-08-6
M. Wt: 231.11 g/mol
InChI Key: ZKVRLBVSJNZLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(methylthio)benzaldehyde is a chemical compound with the CAS Number: 1289063-08-6 . It has a molecular weight of 231.11 . The IUPAC name for this compound is 3-bromo-5-(methylthio)benzaldehyde . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-(methylthio)benzaldehyde is 1S/C8H7BrOS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Bromo-5-(methylthio)benzaldehyde has a molecular weight of 231.11 . It is a liquid in its physical form . For more detailed physical and chemical properties, it’s recommended to refer to material safety data sheets (MSDS) or other resources dedicated to chemical properties.

Scientific Research Applications

Building Block in Organic Synthesis

“3-Bromo-5-(methylthio)benzaldehyde” is a crucial building block in the synthesis of various organic compounds . Its unique structure and reactivity allow for the development of a wide range of chemical structures.

Pharmaceutical Research

This compound serves as a crucial building block in the synthesis of innovative pharmaceutical compounds . Its unique structure and reactivity allow for the development of targeted therapies addressing a spectrum of health conditions .

Synthesis of Substituted Benzaldehydes

It can be used in the synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .

Radiolabeled Compound Synthesis

The compound can be used in the effective synthesis of a 11C radiolabeled aldehyde . This application is particularly useful in the field of nuclear medicine for the production of radiopharmaceuticals .

Transition Metal Catalyzed Cross-Coupling

The compound can be used in transition metal catalyzed cross-coupling methods . These methods are highly versatile and can be used for the derivatization of a wide range of compounds .

Synthesis of Functionalized Molecules

“3-Bromo-5-(methylthio)benzaldehyde” can be used in the synthesis of small, highly functionalized molecules . These molecules form the basis of many areas of chemistry, ranging from drug design to (hetero)cyclic materials for photovoltaics and ligands for catalytic applications .

Safety and Hazards

The safety information for 3-Bromo-5-(methylthio)benzaldehyde indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and using it only in well-ventilated areas . In case of contact with skin or eyes, it’s recommended to wash with plenty of water .

properties

IUPAC Name

3-bromo-5-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrOS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVRLBVSJNZLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(methylthio)benzaldehyde

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